Balofloxacin dihydrate
概要
説明
Synthesis Analysis
Balofloxacin dihydrate is synthesized through a series of chemical reactions starting from specific quinolone precursors. The synthesis involves protection, reduction, and hydrolysis steps to obtain balofloxacin from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid ethyl ester. Key steps include the use of catalysts for ammonolysis and hydrogenization, boron chelating in acetic anhydride, and condensation with 3-methylaminopiperidine, followed by hydrolysis. This process has been refined to improve yield and efficiency for industrial application, with total yields reported around 58.8% to 68.5% in various studies (Wen, 2007), (Sheng-qun, 2007), (Xin-le, 2014).
Molecular Structure Analysis
The molecular structure of balofloxacin dihydrate has been thoroughly investigated using various analytical techniques, including Elemental Analysis (EA), Thermal Analysis (TA), X-ray Powder Diffraction (XRD), Ultraviolet Absorption Spectrum (UV), Infrared Fourier Transform Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These studies have confirmed its chemical structure as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid dihydrate (Kan, 2011).
Chemical Reactions and Properties
Balofloxacin dihydrate participates in various chemical reactions due to its active functional groups. Studies have explored its photodegradation under simulated sunlight, revealing insights into its stability and degradation pathways. Photodegradation can lead to defluorination, decarboxylation, and piperazinyl oxidation and rearrangement, providing a deeper understanding of its environmental impact and chemical behavior (Ge et al., 2018).
科学的研究の応用
Antibacterial Application in Medicine
- Application Summary : Balofloxacin dihydrate is used to treat bacterial infections, particularly those caused by Gram-positive bacteria like MRSA and Streptococcus pneumoniae .
Analytical Chemistry
- Application Summary : Balofloxacin dihydrate’s stability and degradation can be analyzed using HPLC methods .
Photostability Studies
- Application Summary : Investigating the photostability of balofloxacin to ensure safe drug formulation .
Urinary Tract Infection (UTI) Management
- Application Summary : It’s used for the treatment of UTIs, including cystitis and pyelonephritis, particularly caused by E. coli and other Gram-negative bacteria .
Inclusion Complexes for Enhanced Solubility
- Application Summary : Balofloxacin dihydrate’s solubility is improved by forming inclusion complexes with cyclodextrins .
- Results : The water solubility and dissolution rates of Balofloxacin dihydrate are significantly improved, which could lead to new dosage forms and broader clinical applications .
Ocular Infections
- Application Summary : Balofloxacin dihydrate is used in eye drops for treating ocular infections due to its broad-spectrum antibacterial activity .
- Results : Effective against Staphylococcus aureus in bacterial keratitis of rabbits, indicating potential for human application .
Mycoplasma Pneumonia Treatment
- Application Summary : It’s effective against Mycoplasma pneumonia, a common cause of community-acquired pneumonia .
- Results : Reduces the counts of viable Mycoplasma pneumonia in the lungs of animal models, suggesting effectiveness in humans .
Analytical Chemistry for Drug Quality Control
- Application Summary : Balofloxacin dihydrate is used as a standard in analytical methods to ensure the quality of pharmaceutical products .
Phototoxicity Studies
- Application Summary : Studies the absence of phototoxicity in Balofloxacin dihydrate, which is an advantage over other fluoroquinolones .
- Results : Balofloxacin dihydrate does not exhibit phototoxicity, making it safer for use in sunlight-exposed conditions .
Antibacterial Activity Against MRSA
Safety And Hazards
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4.2H2O/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27;;/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNYJXOCPJAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Balofloxacin dihydrate | |
CAS RN |
151060-21-8 | |
Record name | Balofloxacin dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151060218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BALOFLOXACIN DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1AVB6TVK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。